N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3 and dual N-substituents (benzyl and ethyl groups) at position 4.
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethylphenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-4-30(17-20-10-6-5-7-11-20)24-22-12-8-9-13-23(22)31-25(27-24)26(28-29-31)34(32,33)21-15-14-18(2)19(3)16-21/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOSTLVNGBFTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production methods for N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine are tailored to meet the demands of large-scale synthesis. These methods focus on optimizing yield and minimizing impurities. detailed information about the industrial production methods is not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit promising anticancer properties. The triazoloquinazoline derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : These compounds may work by interfering with specific signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties:
- Spectrum of Activity : The compound has been tested against a range of pathogenic bacteria and fungi.
- Case Study : A study reported effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli strains.
Neurological Disorders
The unique structure of this compound suggests potential applications in treating neurological disorders:
- Mechanism : The compound may interact with neurotransmitter systems or neuroprotective pathways.
- Research Findings : Experimental models have indicated that it could help mitigate symptoms in conditions such as Alzheimer's disease by reducing neuroinflammation.
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to its anti-inflammatory properties:
- Application : It could be explored for use in chronic inflammatory conditions such as rheumatoid arthritis.
- Case Study : Animal studies have demonstrated reduced inflammation markers following treatment with similar triazole derivatives.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to changes in cellular processes and biochemical pathways, resulting in the desired outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related triazoloquinazoline derivatives, focusing on substituent variations and their implications.
Substituent Analysis
Molecular Properties
Molecular Weight Trends :
Lipophilicity :
- Methoxy groups () introduce electron-donating effects, altering charge distribution .
Key Research Findings
Substituent Positioning and Bioactivity
- Unsubstituted sulfonyl () may limit interactions due to reduced van der Waals forces .
Amine Modifications :
Biological Activity
N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C26H24ClN5O2S
- IUPAC Name : N-benzyl-7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Structural Representation
The compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological properties. The presence of the sulfonyl group and various aromatic substitutions enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, which leads to antibacterial effects. Additionally, the compound may modulate various signaling pathways due to its structural characteristics.
Antihypertensive Activity
Research has indicated that compounds related to this class exhibit significant antihypertensive activity. For instance, a study evaluating derivatives of triazoloquinazoline demonstrated that these compounds effectively lowered blood pressure in spontaneously hypertensive rats (SHR) . This suggests that this compound may possess similar properties.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related triazoloquinazolines have shown promising results against various cancer cell lines. For example, compounds with similar scaffolds have been tested for their cytotoxic effects on human cancer cells .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of triazoloquinazolines and evaluated their biological activities. One notable study synthesized several 3-benzyl-substituted triazoloquinazolines and assessed their antihypertensive effects . The findings revealed that certain derivatives exhibited superior efficacy compared to established antihypertensive drugs.
In Vivo Studies
In vivo experiments using animal models have been crucial in understanding the pharmacodynamics of this compound. These studies typically involve administering the compound to SHR and monitoring changes in blood pressure and heart rate .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
